2-[(9-ethylpurin-6-yl)-methylamino]-N,N-dimethylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(9-ethylpurin-6-yl)-methylamino]-N,N-dimethylacetamide, also known as EMA401, is a novel small molecule drug that has been developed as a potential treatment for chronic pain. It is a selective antagonist of the angiotensin II type 2 receptor (AT2R), which is involved in the regulation of pain perception and inflammation.
Wirkmechanismus
2-[(9-ethylpurin-6-yl)-methylamino]-N,N-dimethylacetamide works by selectively blocking the AT2R, which is known to be involved in pain perception and inflammation. By inhibiting the activity of this receptor, 2-[(9-ethylpurin-6-yl)-methylamino]-N,N-dimethylacetamide reduces the sensitivity of pain receptors and decreases the release of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-[(9-ethylpurin-6-yl)-methylamino]-N,N-dimethylacetamide has been shown to have a number of biochemical and physiological effects in preclinical models of chronic pain. These include reducing the expression of pain-related genes, decreasing the release of pro-inflammatory cytokines, and increasing the levels of anti-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(9-ethylpurin-6-yl)-methylamino]-N,N-dimethylacetamide has several advantages as a potential treatment for chronic pain. It is highly selective for the AT2R, which reduces the risk of off-target effects. It also has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, there are some limitations to its use in lab experiments, including the need for specialized equipment and expertise to synthesize and purify the compound.
Zukünftige Richtungen
There are several potential future directions for research on 2-[(9-ethylpurin-6-yl)-methylamino]-N,N-dimethylacetamide. These include:
1. Clinical trials to evaluate the safety and efficacy of 2-[(9-ethylpurin-6-yl)-methylamino]-N,N-dimethylacetamide in patients with chronic pain.
2. Studies to investigate the potential of 2-[(9-ethylpurin-6-yl)-methylamino]-N,N-dimethylacetamide in combination with other pain medications.
3. Further exploration of the mechanisms of action of 2-[(9-ethylpurin-6-yl)-methylamino]-N,N-dimethylacetamide, including its effects on neuronal signaling pathways.
4. Development of new formulations of 2-[(9-ethylpurin-6-yl)-methylamino]-N,N-dimethylacetamide for improved delivery and efficacy.
5. Investigation of the potential of 2-[(9-ethylpurin-6-yl)-methylamino]-N,N-dimethylacetamide for the treatment of other conditions, such as anxiety and depression.
Conclusion:
2-[(9-ethylpurin-6-yl)-methylamino]-N,N-dimethylacetamide is a promising new compound for the treatment of chronic pain. It has been extensively studied in preclinical models and has shown promising results in reducing pain behaviors and improving quality of life. Further research is needed to fully understand the mechanisms of action of 2-[(9-ethylpurin-6-yl)-methylamino]-N,N-dimethylacetamide and to evaluate its safety and efficacy in clinical trials.
Synthesemethoden
2-[(9-ethylpurin-6-yl)-methylamino]-N,N-dimethylacetamide is synthesized through a multi-step process that involves the coupling of 9-ethylguanine with N,N-dimethylacetamide, followed by the addition of a methylamino group to the purine ring. The final product is obtained through purification and crystallization.
Wissenschaftliche Forschungsanwendungen
2-[(9-ethylpurin-6-yl)-methylamino]-N,N-dimethylacetamide has been extensively studied in preclinical models of chronic pain, including neuropathic pain, inflammatory pain, and cancer-related pain. It has been shown to be effective in reducing pain behaviors and improving quality of life in animal models.
Eigenschaften
IUPAC Name |
2-[(9-ethylpurin-6-yl)-methylamino]-N,N-dimethylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N6O/c1-5-18-8-15-10-11(13-7-14-12(10)18)17(4)6-9(19)16(2)3/h7-8H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSEJNEGFEIPMRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C1N=CN=C2N(C)CC(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(9-ethylpurin-6-yl)-methylamino]-N,N-dimethylacetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.